4-Hydroxynon-5-en-2-one

Lipid electrophile reactivity Nucleophilic conjugation Structure-activity relationship

4-Hydroxynon-5-en-2-one (CAS 645401-52-1) is an α,β-unsaturated hydroxyalkenal with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol. This compound belongs to the class of reactive lipid electrophiles produced during the peroxidation of omega-6 polyunsaturated fatty acids, structurally related to 4-hydroxynonenal (4-HNE), a widely studied biomarker of oxidative stress.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 645401-52-1
Cat. No. B12600922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxynon-5-en-2-one
CAS645401-52-1
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCC=CC(CC(=O)C)O
InChIInChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h5-6,9,11H,3-4,7H2,1-2H3
InChIKeyNYIIVDZGANLZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxynon-5-en-2-one (CAS 645401-52-1) Procurement Guide: Compound Identity and Research Classification


4-Hydroxynon-5-en-2-one (CAS 645401-52-1) is an α,β-unsaturated hydroxyalkenal with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound belongs to the class of reactive lipid electrophiles produced during the peroxidation of omega-6 polyunsaturated fatty acids, structurally related to 4-hydroxynonenal (4-HNE), a widely studied biomarker of oxidative stress [1]. Its primary research applications center on investigating lipid peroxidation mechanisms, cellular signaling responses to electrophilic stress, and protein modification pathways.

Why Generic Lipid Peroxidation Aldehydes Cannot Substitute for 4-Hydroxynon-5-en-2-one in Quantitative Research


Although multiple α,β-unsaturated hydroxyalkenals are generated during lipid peroxidation, their biological reactivity, protein-adduct profiles, and signaling outcomes are highly sensitive to the position of the double bond and the hydroxyl group. Even subtle structural differences—such as a shift of the unsaturation from the 2-position to the 5-position—can dramatically alter electrophilic reactivity toward nucleophiles like N-acetylcysteine and the resulting anti-inflammatory or cytotoxic potency in human macrophage models [1]. A structure-activity analysis has demonstrated that neither toxicity nor anti-inflammatory activity strongly correlates with simple reactivity to model nucleophiles, highlighting that biological outcomes are governed by specific structural features rather than general aldehyde reactivity [1]. Therefore, substituting 4-Hydroxynon-5-en-2-one with a generic 4-hydroxyalkenal (such as 4-hydroxy-2-nonenal) without verification introduces uncontrolled variables that can compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence: 4-Hydroxynon-5-en-2-one vs. Comparator Aldehydes


Electrophilic Reactivity Toward N-Acetylcysteine: Comparator Analysis of Conjugation Rates

In a direct head-to-head comparison, the reactivity of various HNE/ONE analogues toward N-acetylcysteine was determined and compared, showing that structural modifications (including double-bond position) alter conjugation rates. While this study did not include the specific 5-en-2-one isomer, it established that the pseudo-first-order rate constants for conjugation vary significantly among structural analogues, with 4-oxononenal (ONE) exhibiting higher reactivity than 4-hydroxynonenal (HNE) [1]. These findings demonstrate that any isomer shift is expected to produce a quantifiable difference in nucleophilic trapping efficiency, which directly impacts adduct formation and downstream biological readouts.

Lipid electrophile reactivity Nucleophilic conjugation Structure-activity relationship

Cytotoxicity in Human Colorectal Carcinoma (RKO) Cells: Isomer-Dependent Toxicity Profiles

The same structure-activity study evaluated the toxicity of HNE and ONE analogues in RKO human colorectal carcinoma cells, revealing that the concentration required to reduce cell viability by 50% (IC₅₀) differs substantially among structural analogues [1]. Although the 5-en-2-one isomer was not specifically tested, the data demonstrate that the position of unsaturation and the oxidation state of the carbonyl group are critical determinants of cytotoxic potency. This class-level inference supports the expectation that 4-Hydroxynon-5-en-2-one will exhibit a distinct IC₅₀ value compared to 4-hydroxy-2-nonenal.

Cytotoxicity Cancer cell models Lipid electrophile toxicity

Anti-Inflammatory Activity in THP-1 Macrophages: Isomer-Specific Cytokine Suppression

HNE/ONE analogues were tested for their ability to inhibit LPS/IFNγ-induced production of pro-inflammatory cytokines (IL-6, IL-1β, TNFα) in differentiated THP-1 human macrophages, with anti-inflammatory effects observed at submicromolar concentrations for several analogues after as little as 30 minutes of exposure [1]. Critically, the anti-inflammatory potency was not strongly correlated to simple reactivity toward N-acetylcysteine, indicating that specific structural features govern biological activity. The 5-en-2-one isomer, by virtue of its distinct double-bond position, is expected to exhibit a unique cytokine suppression profile relative to HNE or ONE.

Anti-inflammatory activity Macrophage signaling Cytokine suppression

Chemical Identity and Purity Specifications: Distinguishing Isomeric Forms for Reproducible Research

The CAS registry number 645401-52-1 unambiguously identifies the isomer 4-hydroxynon-5-en-2-one, distinguishing it from the commonly referenced 4-hydroxy-2-nonenal (CAS 29343-52-0) . A search of authoritative databases confirms that these two compounds, while sharing the same molecular formula (C₉H₁₆O₂) and molecular weight (156.22 g/mol), are registered as distinct entities with different IUPAC names and InChI strings [1]. Procurement of the incorrect isomer can lead to irreproducible results, as the biological activity profiles of structurally similar lipid electrophiles are not interchangeable [2].

Chemical identity Isomeric purity Research reproducibility

Recommended Application Scenarios for 4-Hydroxynon-5-en-2-one Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Lipid Electrophile Isomers

Researchers conducting systematic SAR analyses of lipid peroxidation products can use 4-Hydroxynon-5-en-2-one as a defined isomer to probe how the position of the double bond (C5=C6 vs. C2=C3) influences electrophilic reactivity, protein adduction selectivity, and downstream cellular responses. The structure-activity framework established by McGrath et al. (2011) [1] provides a direct methodological template for comparing this isomer against HNE, ONE, and their carboxylic acid derivatives.

Mechanistic Studies of Macrophage Inflammatory Signaling

Based on the demonstrated anti-inflammatory activity of structurally related lipid electrophiles in THP-1 macrophages [1], 4-Hydroxynon-5-en-2-one can be employed as a tool compound to investigate isomer-specific effects on NF-κB signaling, Nrf2 activation, and cytokine suppression. The compound's distinct double-bond geometry may confer unique protein-targeting preferences that illuminate structure-dependent mechanisms of immunomodulation.

Reference Standard for Lipid Peroxidation Biomarker Method Development

Given that 4-hydroxynonenal is widely used as a lipid peroxidation biomarker [2], the 5-en-2-one isomer serves as a valuable reference standard for developing and validating LC-MS/MS methods that require isomer discrimination. Its distinct chromatographic retention time and fragmentation pattern relative to 4-hydroxy-2-nonenal enable method specificity testing and quality control in complex biological matrices.

Protein Adduction and Cellular Stress Response Profiling

The known ability of HNE/ONE analogues to modulate ER stress, heat shock, antioxidant, and DNA damage response pathways [1] positions 4-Hydroxynon-5-en-2-one as a candidate for proteomic or transcriptomic profiling experiments aimed at identifying isomer-specific protein targets and stress-response gene signatures, contributing to a more complete understanding of the lipid electrophile signaling code.

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